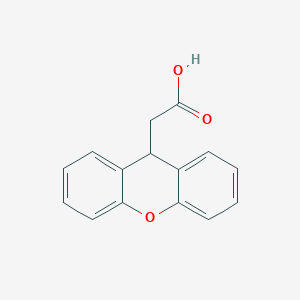

9H-xanthen-9-ylacetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

9H-xanthen-9-ylacetic acid: is an organic compound with the molecular formula C15H12O3. It is a derivative of xanthene, a tricyclic aromatic compound, and contains an acetic acid functional group. This compound has garnered interest in various fields of research due to its unique structural features and potential biological activities .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

Multicomponent Tandem Michael-Cyclization Reactions: This method involves reacting cyclohexanediones with alkynes in the presence of iodine or cerium (IV) ammonium nitrate, leading to the formation of 1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1-xanthen-9-yl acetic acid alkyl esters.

Alkylation of Xanthones: Reacting 9H-xanthene-9-ol with suitable alkylating agents like ethyl α-acetyl-9H-xanthene-9-acetate can yield 9H-xanthen-9-ylacetic acid derivatives.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthetic routes mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.

Analyse Des Réactions Chimiques

Types of Reactions:

Esterification: The carboxylic acid group of 9H-xanthen-9-ylacetic acid can undergo esterification reactions with various alcohols to yield corresponding esters.

Amide Formation: The carboxylic acid group can also react with amines to form amide derivatives, which are often biologically active.

Common Reagents and Conditions:

Esterification: Typically involves alcohols and acid catalysts.

Amide Formation: Involves amines and coupling agents like carbodiimides.

Oxidation: Utilizes oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Major Products:

Esters: Serve as intermediates for further synthetic transformations.

Amides: Often exhibit improved pharmacological properties.

Sulfoxides and Sulfones: Alter the compound’s polarity and biological activity.

Applications De Recherche Scientifique

Cancer Therapy

XAA and its derivatives have shown promise in cancer therapy, particularly against hepatocellular carcinoma (HCC) and colon tumors.

Case Study: Anti-HCC Activity

In a study evaluating various XAA derivatives on HCC cell lines, certain compounds exhibited over 70% inhibition of cell growth at concentrations of 10 µM after 48 hours of treatment. This highlights the potential for developing novel therapeutic agents based on XAA derivatives.

Anticancer Mechanism

The primary mechanism involves the antagonistic activity at lysophosphatidic acid receptor 6 (LPA6), which is implicated in promoting tumor growth. By inhibiting this receptor, XAA derivatives can significantly reduce tumor cell proliferation and migration.

Receptor Modulation

XAA derivatives have been explored for their role as metabotropic glutamate receptor 1 (mGlu1) enhancers. The design and synthesis of fluorinated derivatives have led to improved pharmacokinetic properties, making them valuable pharmacological tools for studying mGlu1 receptor-mediated physiological roles.

Antiplatelet Activity

Research indicates that certain xanthene derivatives exhibit substantial antiplatelet effects by blocking collagen-induced platelet aggregation. This suggests potential applications in developing novel antiplatelet drugs that may offer advantages over existing medications.

Summary of Applications

The applications of 9H-xanthen-9-ylacetic acid can be summarized as follows:

| Application Area | Description |

|---|---|

| Cancer Therapy | Effective against HCC and colon tumors; inhibits tumor cell proliferation through LPA6 antagonism. |

| Receptor Modulation | Enhances mGlu1 receptor activity; serves as pharmacological tools for research. |

| Antiplatelet Activity | Blocks collagen-induced platelet aggregation; potential for new antiplatelet drugs. |

Activité Biologique

9H-xanthen-9-ylacetic acid (XAA) is a compound of significant interest in medicinal chemistry, primarily due to its diverse biological activities. This article delves into the biological activity of XAA, focusing on its applications in cancer therapy, receptor modulation, and other therapeutic potentials.

Chemical Structure and Properties

This compound belongs to the xanthone derivative class, characterized by a tricyclic aromatic structure with an acetic acid side chain. Its molecular formula is C15H12O3 and it features a unique structural arrangement conducive to various biological interactions.

Key Structural Data:

| Property | Value |

|---|---|

| Molecular Weight | 240.25 g/mol |

| Melting Point | 130-132 °C |

| Solubility | Soluble in organic solvents; slightly soluble in water |

The primary mechanism of action for XAA involves its role as an antagonist at lysophosphatidic acid receptor 6 (LPA6). This interaction inhibits signaling pathways that promote tumor growth, particularly in hepatocellular carcinoma (HCC) and colon tumors. Research has shown that XAA significantly reduces tumor cell proliferation and migration through this antagonistic activity, highlighting its potential as a therapeutic agent in oncology.

1. Cancer Therapy

XAA derivatives have been extensively studied for their anticancer properties:

- Hepatocellular Carcinoma (HCC): Novel XAA derivatives have shown promising anti-HCC activity, with certain compounds exhibiting maximum effects against tumor cells.

- Colon Tumors: Tricyclic analogues of XAA have been evaluated for their ability to induce hemorrhagic necrosis in colon tumors, further supporting their role in cancer therapy.

Case Study: Anti-HCC Activity

In a study evaluating various XAA derivatives, compounds were tested for their cytotoxic effects on HCC cell lines. Results indicated that specific derivatives could inhibit cell growth by over 70% at concentrations of 10 µM after 48 hours of treatment.

2. Receptor Modulation

XAA has been explored as a modulator of metabotropic glutamate receptors (mGluRs). Enhancements in mGlu1 receptor activity suggest potential applications in neuropharmacology.

Table: Biological Activities of XAA Derivatives

| Activity | Target/Mechanism | Reference |

|---|---|---|

| Anticancer | Inhibition of LPA6 | |

| mGlu1 Receptor Enhancement | Neuropharmacological effects | |

| Antiplatelet Effects | Blocking collagen-induced aggregation |

3. Antiplatelet Effects

Research indicates that certain XAA derivatives exhibit substantial potential in blocking collagen-induced platelet aggregation, suggesting their utility in developing novel antiplatelet medications.

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods, including:

- Esterification: Reacting with alcohols to form esters.

- Amide Formation: Reacting with amines to produce amide derivatives.

- Oxidation: Transforming related compounds to sulfoxides and sulfones.

These synthetic routes allow for the generation of diverse derivatives with tailored biological activities .

Propriétés

IUPAC Name |

2-(9H-xanthen-9-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O3/c16-15(17)9-12-10-5-1-3-7-13(10)18-14-8-4-2-6-11(12)14/h1-8,12H,9H2,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBWAHPQXFIMEOA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10356828 |

Source

|

| Record name | 9H-xanthen-9-ylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10356828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217-58-9 |

Source

|

| Record name | 9H-xanthen-9-ylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10356828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.